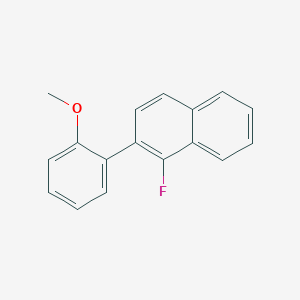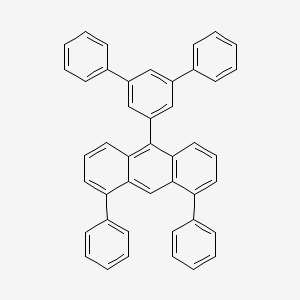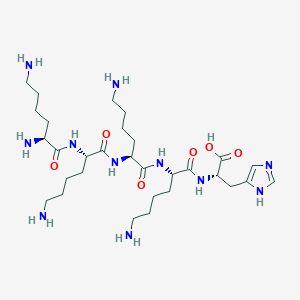
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane is a macrocyclic compound that belongs to the class of azacrown ethers. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a range of scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method involves the reaction of 1,4,10,13-tetrathia-7-azacyclohexadecane with methyl iodide under basic conditions to introduce the methyl group at the 7-position. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides can react with the nitrogen atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Alkylated derivatives of the compound.
Aplicaciones Científicas De Investigación
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane involves its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the compound act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis, where the compound can stabilize transition states and enhance reaction rates.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with oxygen atoms instead of sulfur.
1,4,7,10-Tetraazacyclododecane: A similar compound with nitrogen atoms in the macrocyclic ring.
Uniqueness
7-Methyl-1,4,10,13-tetrathia-7-azacyclohexadecane is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties such as higher affinity for certain metal ions and unique redox behavior. This makes it particularly valuable in applications requiring strong and stable metal ion coordination.
Propiedades
Número CAS |
928844-46-6 |
|---|---|
Fórmula molecular |
C12H25NS4 |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
7-methyl-1,4,10,13-tetrathia-7-azacyclohexadecane |
InChI |
InChI=1S/C12H25NS4/c1-13-3-7-16-11-9-14-5-2-6-15-10-12-17-8-4-13/h2-12H2,1H3 |
Clave InChI |
FNOBFOVATSSKQX-UHFFFAOYSA-N |
SMILES canónico |
CN1CCSCCSCCCSCCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide](/img/structure/B14186199.png)
![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)
![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![(2R)-2-[(8R)-8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-1-methoxy-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-N-methyl-2-phenylacetamide](/img/structure/B14186222.png)
![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)


![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)
![4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14186273.png)


